molecular formula C14H21N3O B11800758 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one

Cat. No.: B11800758
M. Wt: 247.34 g/mol
InChI Key: FLHWDLAMWDDPES-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a methyl group, a pyridine ring, and a propanone group

Preparation Methods

The synthesis of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, alkyl halides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C14H21N3O/c1-4-13(18)12-5-6-14(15-11(12)2)17-9-7-16(3)8-10-17/h5-6H,4,7-10H2,1-3H3

InChI Key

FLHWDLAMWDDPES-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C)C

Origin of Product

United States

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